molecular formula C28H46O6 B12534184 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate CAS No. 667411-95-2

Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate

Cat. No.: B12534184
CAS No.: 667411-95-2
M. Wt: 478.7 g/mol
InChI Key: VFBAZNVDONHLMG-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate is an organic compound characterized by its unique molecular structure, which includes a central 1,4-phenylene group (a benzene ring) linked to two ester groups (CH3COOCH2) at both ends through oxygen atoms (–O–).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-[1,4-phenylenebis(oxy)]didecanoate is unique due to its longer ester chains, which may impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in polymer chemistry and material science .

Properties

CAS No.

667411-95-2

Molecular Formula

C28H46O6

Molecular Weight

478.7 g/mol

IUPAC Name

methyl 2-[4-(1-methoxy-1-oxodecan-2-yl)oxyphenoxy]decanoate

InChI

InChI=1S/C28H46O6/c1-5-7-9-11-13-15-17-25(27(29)31-3)33-23-19-21-24(22-20-23)34-26(28(30)32-4)18-16-14-12-10-8-6-2/h19-22,25-26H,5-18H2,1-4H3

InChI Key

VFBAZNVDONHLMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)OC(CCCCCCCC)C(=O)OC

Origin of Product

United States

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